molecular formula C21H24O3 B14289405 9H-Xanthen-9-one, 1-(octyloxy)- CAS No. 127731-68-4

9H-Xanthen-9-one, 1-(octyloxy)-

Cat. No.: B14289405
CAS No.: 127731-68-4
M. Wt: 324.4 g/mol
InChI Key: LQMQTFHVJDJRJR-UHFFFAOYSA-N
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Description

9H-Xanthen-9-one, 1-(octyloxy)-: is a chemical compound with the molecular formula C21H24O3 It is a derivative of xanthone, a class of organic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthen-9-one, 1-(octyloxy)- typically involves the introduction of an octyloxy group to the xanthone core. One common method is the Ullmann ether coupling reaction, where an octyl halide reacts with a hydroxyxanthone in the presence of a copper catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or toluene .

Industrial Production Methods: Industrial production of 9H-Xanthen-9-one, 1-(octyloxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9H-Xanthen-9-one, 1-(octyloxy)- can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group in the xanthone core to an alcohol. Sodium borohydride (NaBH4) is a commonly used reducing agent for this purpose.

    Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaH in dimethyl sulfoxide (DMSO) or DMF.

Major Products:

    Oxidation: Oxidized xanthone derivatives.

    Reduction: Xanthone alcohols.

    Substitution: Various substituted xanthone derivatives.

Scientific Research Applications

Chemistry: 9H-Xanthen-9-one, 1-(octyloxy)- is used as a building block in organic synthesis.

Biology: In biological research, xanthone derivatives, including 9H-Xanthen-9-one, 1-(octyloxy)-, are studied for their potential as antioxidants, anti-inflammatory agents, and anticancer compounds. Their ability to interact with biological targets makes them valuable in drug discovery .

Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including cancer and neurodegenerative disorders. Its ability to modulate specific molecular pathways is of particular interest .

Industry: In the industrial sector, 9H-Xanthen-9-one, 1-(octyloxy)- is used in the development of dyes, pigments, and fluorescent materials.

Mechanism of Action

The mechanism of action of 9H-Xanthen-9-one, 1-(octyloxy)- involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. For example, it may activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and protection against oxidative damage .

Comparison with Similar Compounds

    1-Hydroxyxanthone: A xanthone derivative with a hydroxy group instead of an octyloxy group.

    1-Methoxyxanthone: A xanthone derivative with a methoxy group.

    1-Ethoxyxanthone: A xanthone derivative with an ethoxy group.

Uniqueness: 9H-Xanthen-9-one, 1-(octyloxy)- is unique due to the presence of the octyloxy group, which can influence its solubility, stability, and biological activity. This makes it a valuable compound for specific applications where these properties are desired .

Properties

CAS No.

127731-68-4

Molecular Formula

C21H24O3

Molecular Weight

324.4 g/mol

IUPAC Name

1-octoxyxanthen-9-one

InChI

InChI=1S/C21H24O3/c1-2-3-4-5-6-9-15-23-18-13-10-14-19-20(18)21(22)16-11-7-8-12-17(16)24-19/h7-8,10-14H,2-6,9,15H2,1H3

InChI Key

LQMQTFHVJDJRJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3O2

Origin of Product

United States

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